N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine

Chemical procurement Purity specification Quality control

Researchers pursuing NK3 receptor antagonist programs face a critical procurement challenge: treating dichlorobenzyl-pyrrolidine regioisomers as interchangeable risks selecting a molecule with altered target-engagement profiles, compromising SAR reproducibility. This 2,3-dichloro isomer (CAS 827326-59-0) directly addresses this issue: • Defined 2,3-dichloro substitution pattern matching Hoffmann-La Roche patent space (US 8,618,303) for NK3 hit confirmation and selectivity profiling • ≥98% purity (HPLC) with batch-specific QC documentation (NMR, HPLC, GC) enabling regioisomer-specific method development • Favorable CNS MPO profile (MW 273 Da, TPSA 15.3 Ų, XLogP3 3.1) for CNS penetration model calibration

Molecular Formula C13H18Cl2N2
Molecular Weight 273.20 g/mol
Cat. No. B14917809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
Molecular FormulaC13H18Cl2N2
Molecular Weight273.20 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNCC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C13H18Cl2N2/c14-12-5-3-4-11(13(12)15)10-16-6-9-17-7-1-2-8-17/h3-5,16H,1-2,6-10H2
InChIKeyFEMFWFQJEGLGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine: Identity & Profile


N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine (CAS 827326‑59‑0) is a synthetic small-molecule secondary amine with the formula C₁₃H₁₈Cl₂N₂ and a molecular weight of 273.20 g mol⁻¹ . It belongs to the N‑benzyl‑2‑(pyrrolidin‑1‑yl)ethanamine chemotype, a scaffold broadly claimed in Hoffmann‑La Roche patents as high‑potential neurokinin‑3 (NK₃) receptor antagonists for CNS indications [1]. Structurally, the compound is defined by a 2,3‑dichlorobenzyl group linked through a secondary amine to an ethyl‑pyrrolidine tail; the ortho,meta‑chlorination pattern is the key molecular feature that distinguishes it from its 3,4‑, 2,6‑ and 3,5‑dichloro regioisomers . Commercially, the compound is typically supplied at ≥98 % purity (HPLC) with full batch‑specific QC documentation (NMR, HPLC, GC) from established research‑chemical vendors .

Why Regioisomer Substitution Fails


Within the N‑benzyl‑2‑(pyrrolidin‑1‑yl)ethanamine family, the number and ring‑position of chlorine substituents create distinct electronic surfaces (σ‑Hammett profiles) and steric contours that govern target‑site complementarity [1]. The 2,3‑dichloro pattern yields a unique electrostatic potential map, dipole moment, and LogP relative to the 3,4‑, 2,6‑ and 3,5‑dichloro isomers . In closely related sigma‑receptor ligand series, moving chlorine from the 3,4‑ to a 2,3‑ or 2,6‑position has been shown to alter receptor subtype selectivity and binding kinetics, demonstrating that regioisomers are not functionally interchangeable [2]. Consequently, procurement or screening decisions that treat these isomers as generic equivalents risk selecting a molecule with a different target‑engagement profile, compromising SAR campaign integrity and reproducibility.

N-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine: Key Evidence


Purity and QC: 2,3- vs. 3,4-Dichloro Isomer

When sourcing for sensitive structure‑activity relationship (SAR) studies, batch‑to‑batch consistency and traceable purity are essential. The target 2,3‑dichloro isomer is supplied by Bidepharm with a standard purity of 98 % and full QC documentation including NMR, HPLC, and GC . In contrast, the most commonly listed alternative regioisomer, N‑(3,4‑dichlorobenzyl)‑2‑(pyrrolidin‑1‑yl)ethanamine (CAS 827326‑63‑6), is typically offered at a standard purity of 95 % from AKSci, with no publicly available QC spectra .

Chemical procurement Purity specification Quality control

Lipophilicity Preference in CNS Profiling

Lipophilicity is a primary driver of CNS multiparameter optimization (MPO) scores. PubChem computes an XLogP3‑AA value of 3.1 for the 2,3‑dichloro isomer [1]. For the 3,4‑dichloro isomer, ChemSrc reports a higher XLogP3‑AA of 3.4 . The 3,5‑dichloro and 2,6‑dichloro isomers are expected to fall within a comparable logP range (3.2–3.5) based on fragment‑based predictions .

CNS drug discovery Lipophilicity Physicochemical property

CNS Drug-Likeness: MW and HBD Profile

For CNS drug candidates, molecular weight (MW) and hydrogen‑bond donor count (HBD) are critical filters. The target compound has MW = 273.20 Da and a single HBD (the secondary amine), both within the optimal CNS drug‑like range (MW < 400 Da; HBD ≤ 3) [1]. Regioisomers share the same MW and HBD values, but the positional isomerism alters the topological polar surface area (TPSA), which remains low at 15.3 Ų for the 2,3‑isomer—well below the 60–70 Ų threshold typically required for blood‑brain barrier penetration [1].

Drug-likeness CNS MPO Molecular descriptor

NK3 Antagonist Patent Coverage

The N‑benzyl‑2‑(pyrrolidin‑1‑yl)ethanamine scaffold, encompassing the 2,3‑dichloro substitution pattern, is explicitly covered in Hoffmann‑La Roche patent US 8,618,303 (filing date 2012) as high‑potential NK₃ receptor antagonists for depression, pain, psychosis, Parkinson's disease, schizophrenia, anxiety, and ADHD [1]. This patent protection provides the 2,3‑dichloro isomer with a defined therapeutic‑application context that is absent for many other regioisomers, which lack specific patent‑backed target annotations.

Intellectual property NK₃ antagonist CNS patent

Procurement & Application Scenarios


NK3 Antagonist Hit-Finding & Lead Optimization

Procurement of the 2,3‑dichloro isomer is indicated for laboratories pursuing NK₃ receptor antagonist programs aligned with the Hoffmann‑La Roche patent space (US 8,618,303). The compound's patent‑documented target hypothesis provides a rational starting point for hit confirmation, selectivity profiling against NK₁/NK₂ receptors, and preliminary SAR exploration around the dichlorobenzyl substitution pattern [1].

Regioisomer Selectivity Profiling in Sigma & GPCR Panels

The 2,3‑dichloro isomer serves as a critical reference compound in systematic regioisomer panels designed to map the chlorine‑position dependence of target engagement. Because the 2,3‑pattern generates a distinct electrostatic and steric surface relative to the 3,4‑ and 3,5‑analogs, it can reveal subtype‑selectivity cliffs that inform pharmacophore models [2].

CNS Drug-Likeness Benchmarking & In Silico Calibration

With its favorable CNS MPO profile (MW 273 Da, HBD 1, TPSA 15.3 Ų, XLogP3 3.1), the compound can be used as a calibration standard for computational CNS penetration models and as a negative control for transporter‑mediated efflux assays, given the low TPSA that predicts passive diffusion dominance [3].

High-Purity Reference for Analytical Method Development

The 98 % purity specification with full QC documentation (NMR, HPLC, GC) makes this isomer suitable as a reference standard for developing and validating HPLC or LC‑MS methods intended to separate and quantify dichlorobenzyl‑pyrrolidine regioisomers in complex reaction mixtures or biological matrices .

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